
3-(2-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a member of the 1,2,4-triazole family, which contains a five-membered ring with three nitrogen atoms and two carbon atoms.
- Its systematic name is 3-(2-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione .
- The compound’s structure consists of a triazole ring fused with a thiophene ring and an aniline moiety.
- It exhibits interesting properties due to its heterocyclic structure and functional groups.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the , which combines an aldehyde, an amine, and a thiol in the presence of a base to form the triazole ring.
Reaction Conditions: The reaction typically occurs under mild conditions, using a solvent like ethanol or acetonitrile.
Industrial Production: While not widely produced industrially, research laboratories often synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the substituents present.
Scientific Research Applications
Biology: It may have bioactive properties, making it relevant for drug discovery.
Medicine: Investigations explore its potential as an antimicrobial or antitumor agent.
Industry: Although not widely used, it could find applications in materials science or specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and pathways involved.
Comparison with Similar Compounds
Similar Compounds: Other 1,2,4-triazole derivatives, such as and , share structural similarities.
Uniqueness: Its combination of a methoxyphenyl group, a thiophene ring, and a triazole scaffold sets it apart.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.
Properties
CAS No. |
478256-52-9 |
|---|---|
Molecular Formula |
C15H14N4OS2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4OS2/c1-10-7-8-22-13(10)9-16-19-14(17-18-15(19)21)11-5-3-4-6-12(11)20-2/h3-9H,1-2H3,(H,18,21)/b16-9+ |
InChI Key |
FZQULUQLJLMSIL-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
Canonical SMILES |
CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



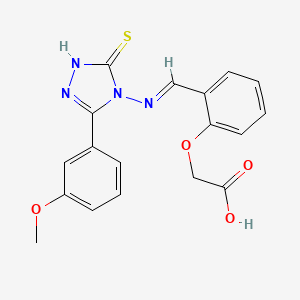
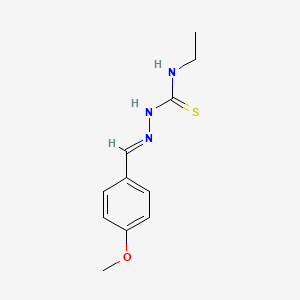


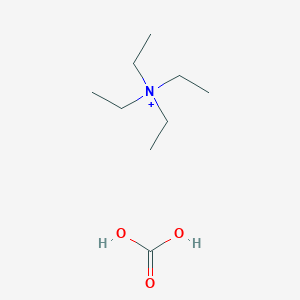
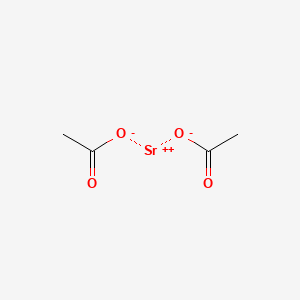



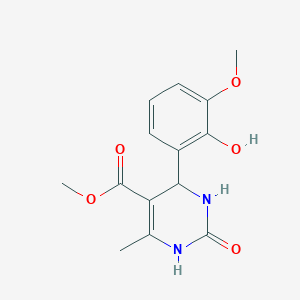
![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12056152.png)

